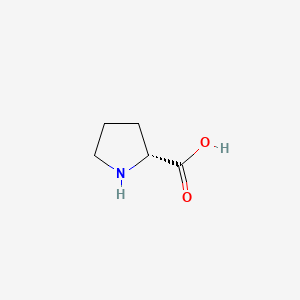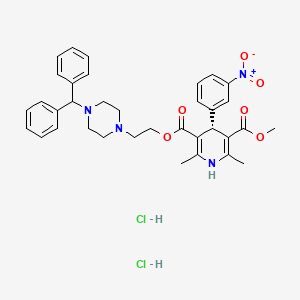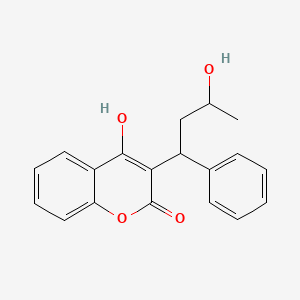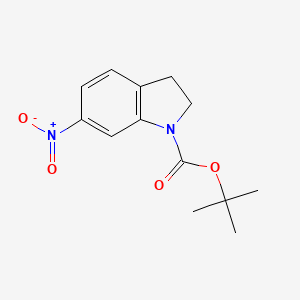
D-proline
説明
D-proline is the D-enantiomer of proline . It is a D-alpha-amino acid and a proline . It is an essential component of collagen and is important for proper functioning of joints and tendons . This compound is a natural product found in Antirrhinum majus, Homo sapiens, and other organisms .
Synthesis Analysis
This compound is a key starting material in the total synthesis of (−)-secu′amamine A and ®-harmicine . It can be used as a ligand for the synthesis of chiral polyoxometalate (POM) clusters . It can also be used as a catalyst in the enantioselective α-aminoxylation of aldehydes .
Molecular Structure Analysis
This compound is an isomer of the naturally occurring amino acid, L-Proline . L/D-proline and its derivatives catalyzed a wide range of reactions . The general structures of L-proline and this compound have been studied .
Chemical Reactions Analysis
This compound is a key starting material in the total synthesis of (−)-secu′amamine A and ®-harmicine . It can be used as a ligand for the synthesis of chiral polyoxometalate (POM) clusters . It can also be used as a catalyst in the enantioselective α-aminoxylation of aldehydes .
Physical and Chemical Properties Analysis
This compound is a powder that can range in color from white to yellow to pale brown . It has a melting point of 331°C . It is readily soluble in alcohol .
科学的研究の応用
1. Role in Plant Stress Resistance
D-proline, along with glycine betaine, plays a significant role in enhancing plant abiotic stress resistance. These organic osmolytes accumulate in response to environmental stresses like drought, salinity, extreme temperatures, and heavy metals. They are believed to maintain enzyme and membrane integrity and facilitate osmotic adjustment in stressed plants. However, the exact roles of these compounds in plant osmotolerance remain debatable. While some studies indicate a positive relationship between the accumulation of this compound and stress tolerance, others suggest that their increase under stress might not be an adaptive response. Further research is needed to determine the effective use of this compound in crop production under stress environments (Ashraf & Foolad, 2007).
2. Impact on Proline Homeostasis in Arabidopsis
A study on Arabidopsis has shown that DFR1, a mitochondrial protein, plays a crucial role in inhibiting proline degradation, thus regulating proline homeostasis under drought and freezing stresses. The study found that DFR1 overexpression in plants led to enhanced tolerance to these stresses, positively correlating with proline levels. This indicates that proline, including this compound, is vital for stress tolerance in plants (Ren et al., 2018).
3. Proline in Yeast Stress Protection
In yeast, proline has been shown to protect against various stresses, including freezing, desiccation, oxidation, and ethanol. By disrupting the PUT1 gene involved in proline degradation and enhancing biosynthetic activity, yeast strains demonstrated improved stress tolerance. This suggests potential biotechnological applications of this compound in improving yeast-based industries, such as frozen dough and alcoholic beverage production (Takagi, 2008).
4. Proline in Cryopreservation
L-proline, a close relative of this compound, has been explored for its cryobiological characteristics in mammalian oocyte cryopreservation. The study showed that L-proline can improve the efficiency of cryopreservation, suggesting potential applications of this compound in similar fields (Zhang et al., 2016).
5. Enhancing Osmoregulation and Yield in Plants
Exogenous application of proline, including this compound, has shown positive effects on osmoregulation, physiological functions, essential oil concentration, and seed yield in plants like fennel under drought stress. This indicates that this compound could be beneficial in agricultural practices to improve crop resilience and yield under adverse environmental conditions (Zali & Ehsanzadeh, 2018).
作用機序
Target of Action
D-Proline is an isomer of the naturally occurring amino acid, L-Proline . It has been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity . This compound and L-Proline are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it has been found to efficiently inhibit the IMP-1 enzyme, belonging to the B1 subclass of metallo-β-lactamases (MBLs), one of the main targets responsible for antibiotic resistance . This suggests that this compound’s mode of action involves the coordination and inhibition of specific enzymes.
Biochemical Pathways
This compound plays a role in several biochemical pathways. It is involved in the proline biosynthesis pathway, where it is synthesized from glutamate . Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . A common theme is the generation of reactive oxygen species (ROS) due to proline oxidation being coupled to the respiratory electron transport chain .
Pharmacokinetics
It is known that the physicochemical properties of a molecule can influence its bioavailability . Given that this compound is a small, cyclic, non-polar amino acid, it is likely to have specific ADME properties that influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It plays a crucial role in maintaining cellular homeostasis . Its presence in specific proteins and peptides within cells, as well as its involvement in metabolic pathways, highlights its importance . Moreover, it has been suggested that this compound’s action can influence cell morphology and migration/invasiveness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, proline accumulation occurs in response to various kinds of environmental stresses . A positive correlation occurs between proline accumulation and plant stress tolerance . This suggests that environmental conditions such as stress can influence the action and efficacy of this compound.
Safety and Hazards
D-proline may be harmful if absorbed through the skin, causes skin irritation, may be harmful if swallowed, and may be harmful if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .
生化学分析
Biochemical Properties
D-Proline participates in numerous biochemical reactions. It interacts with enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, which catalyze the oxidation of proline to glutamate . These interactions are essential for cellular redox control, apoptosis, and cancer .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the 4-electron oxidation of proline to glutamate via Δ1-pyrroline-5-carboxylate/glutamate semialdehyde, a process that is common to all life .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, and it can have effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
(2R)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883367 | |
| Record name | D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
344-25-2 | |
| Record name | D-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Proline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(+)-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 °C | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/no-structure.png)

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)


![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)




